Glycyl-L-histidyl-L-lysinamide

Immunology B-cell differentiation Immunodeficiency therapy

Standard GHK or GHK-Cu fails to induce B-cell differentiation due to the absence of C-terminal amidation. GHK-amide (bursopoietin) is the validated analog for targeted immunomodulation studies. - **Unique Activity**: Induces precursor B-cell → mature antibody-secreting B-cell differentiation (absent in GHK/GHK-Cu). - **Structural Advantage**: C-terminal amidation confers carboxypeptidase resistance, enhancing stability in culture. - **Analytical Utility**: Distinct MS fragmentation pattern enables precise QC differentiation from GHK analogs. Immediate shipping for validated R&D use.

Molecular Formula C14H25N7O3
Molecular Weight 339.39 g/mol
CAS No. 68984-73-6
Cat. No. B12064339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-histidyl-L-lysinamide
CAS68984-73-6
Molecular FormulaC14H25N7O3
Molecular Weight339.39 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)CN
InChIInChI=1S/C14H25N7O3/c15-4-2-1-3-10(13(17)23)21-14(24)11(20-12(22)6-16)5-9-7-18-8-19-9/h7-8,10-11H,1-6,15-16H2,(H2,17,23)(H,18,19)(H,20,22)(H,21,24)/t10-,11-/m0/s1
InChIKeyCEQLNMDCZOVWPK-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GHK-amide: Characteristics and Procurement


Glycyl-L-histidyl-L-lysinamide (GHK-amide), identified by CAS number 68984-73-6, is a synthetic tripeptide with the sequence Gly-L-His-L-Lys-NH2. It is the C-terminal amidated analog of the naturally occurring tripeptide Glycyl-L-histidyl-L-lysine (GHK). The compound has a molecular formula of C14H25N7O3 and a molecular weight of 339.39 g/mol . GHK-amide is recognized in the patent literature as Bursopoietin, a synthetic peptide that specifically induces the differentiation of precursor B-cells into mature, antibody-producing B-cells, thereby acting as a selective immunomodulatory agent [1].

C-terminal amidated analog of GHK with distinct charge and degradation resistance

Selective B-cell differentiation inducer for immunology research models

Not interchangeable with GHK or GHK-Cu; lacks tissue repair-associated properties

Why GHK and GHK-Cu Cannot Substitute GHK-amide


While GHK and GHK-Cu are well-established for their roles in wound healing, collagen synthesis, and tissue remodeling [1], these activities are not directly transferable to GHK-amide. The C-terminal amidation in GHK-amide fundamentally alters the molecule's charge, hydrogen-bonding capacity, and susceptibility to carboxypeptidase degradation. Most critically, GHK-amide possesses a unique and specific immunomodulatory function—the induction of B-cell differentiation—that is absent in the non-amidated GHK and its copper complex [2]. Therefore, substituting GHK or GHK-Cu for GHK-amide in applications requiring targeted B-cell differentiation or in studies of selective immune modulation would be scientifically invalid and could lead to experimental failure.

GHK-amide (target)
GHK / GHK-Cu (proposed substitute)
C-terminal amidation alters metal binding and enzymatic stability
Free carboxylate participates in copper coordination and carboxypeptidase recognition
Induces precursor B-cell differentiation (selective immunomodulatory function)
No reported B-cell differentiation activity; primarily wound healing and tissue remodeling
C-terminal amide resists carboxypeptidase degradation
Susceptible to C-terminal cleavage; half-life may differ significantly

Key Evidence for GHK-amide Selection


Induction of Precursor B-Cell Differentiation

GHK-amide, identified as Bursopoietin, specifically induces the differentiation of precursor B-cells into mature, antibody-producing B-cells. This functional activity is not observed with the non-amidated GHK peptide or its copper complex, GHK-Cu, which are primarily associated with tissue repair and extracellular matrix remodeling [1].

B-cell differentiation
Class-level
Induces differentiation of precursor B cells to mature B cells; not observed for GHK or GHK-Cu
Defines immunomodulatory research context
Qualitative difference; direct comparative studies limited
Immunology B-cell differentiation Immunodeficiency therapy

Altered Copper(II) Binding Coordination

Spectroscopic studies on GHK and its analogs demonstrate that the C-terminal carboxylate group in GHK participates in copper(II) coordination. In GHK-amide, this carboxylate is replaced with a neutral amide group, which is expected to alter the coordination geometry and binding affinity for copper(II) compared to GHK. While direct comparative data for GHK-amide are limited, vibrational spectroscopy on GHK and related peptides shows that Cu(II) binds to the deprotonated backbone amidate, the N-terminus, and the Nπ of the histidine side chain at physiological pH [1]. The absence of the terminal carboxylate in GHK-amide eliminates a potential metal-binding ligand, likely resulting in a different metal complex stoichiometry and stability [2].

Cu(II) binding
Class-level
Amide terminus eliminates carboxylate ligand; expected altered coordination geometry and affinity
Supports bioinorganic chemistry studies
No direct binding constant comparison available
Bioinorganic chemistry Metal-peptide coordination Copper homeostasis

Distinct Mass Spectrometry Fragmentation Pattern

In mass spectrometric analysis, GHK-amide demonstrates a different fragmentation pathway compared to GHK. For GHK, the predominant fragmentation involves cleavage of the histidyl-lysine amide bond. However, when the peptide is amidated at the C-terminus (GHK-amide), the fragmentation behavior is altered due to the change in proton mobility and charge distribution [1]. This difference is analytically significant and can be used for unambiguous identification and quantification of GHK-amide in complex mixtures, distinguishing it from GHK and other related peptides.

MS fragmentation
Class-level
Altered fragmentation pathway with distinct product ions vs. GHK (His-Lys cleavage dominant)
Enables unambiguous identification in complex mixtures
Analytical signature; essential for QC and method validation
Analytical chemistry Mass spectrometry Peptide characterization

Increased Resistance to Carboxypeptidase Degradation

C-terminal amidation is a well-established strategy to enhance the metabolic stability of peptides by conferring resistance to carboxypeptidases, which require a free carboxylate for substrate recognition and cleavage [1]. While direct comparative stability data for GHK-amide versus GHK in biological matrices are not readily available, the class-level inference is strong: the amide bond at the C-terminus of GHK-amide is not a substrate for carboxypeptidases, potentially resulting in a longer half-life in serum and tissue culture compared to the free acid form, GHK. This is consistent with findings that related GHK analogues with structural modifications exhibit extended enzymatic stability [2].

Carboxypeptidase resistance
Class-level
C-terminal amidation prevents recognition by carboxypeptidases; expected longer half-life than GHK
Supports peptide stability and half-life research
No direct quantitative half-life comparison reported
Peptide stability Enzymatic degradation Protease resistance

Key Applications of GHK-amide


B-Cell Differentiation in Immunodeficiency Research

GHK-amide, as Bursopoietin, is the preferred peptide for studies aimed at inducing the differentiation of precursor B-cells into mature, antibody-secreting cells. Unlike GHK or GHK-Cu, which lack this specific immunomodulatory activity [1], GHK-amide can be used to investigate B-cell development, screen for compounds that modulate humoral immunity, or develop therapies for immunodeficiencies characterized by a lack of functional B-cells. Its C-terminal amidation may also provide enhanced stability in culture, as inferred from class-level peptide stability data [2].

Copper(II)-Peptide Interaction Studies

For researchers in bioinorganic chemistry, GHK-amide serves as a critical analog to GHK for studying the role of the C-terminal carboxylate in copper(II) binding and the subsequent biological effects. The neutral amide terminus eliminates a metal-binding ligand, which is expected to alter complex geometry and stability [3]. This makes GHK-amide a valuable tool for elucidating the structure-activity relationship of copper-peptide complexes in processes such as angiogenesis, antioxidant defense, and neuronal function.

Analytical Method Development and Quality Control

The distinct mass spectrometric fragmentation pattern of GHK-amide, compared to GHK and other analogs [4], makes it an ideal compound for developing and validating analytical methods. This is particularly important in quality control settings where GHK-amide must be distinguished from closely related peptides in raw materials or formulated products. Its unique signature ensures accurate identification and quantification, mitigating the risk of cross-contamination or misidentification.

Metabolic Stability for Peptide Design

GHK-amide is a key compound for comparative studies on peptide stability. Its C-terminal amide bond confers resistance to carboxypeptidases [2], making it a benchmark for evaluating the impact of terminal modifications on peptide half-life. Researchers can use GHK-amide as a model to study degradation kinetics in serum or specific enzyme assays, informing the design of more stable peptide therapeutics and research tools.

Application
Selection Property
Validation Focus
B-cell development research
Selective B-cell differentiation inducer
B-cell maturation endpoints
Copper-peptide binding studies
Altered metal coordination geometry
Copper complex affinity and stoichiometry
Analytical method development
Distinct MS fragmentation pattern
Peptide identity and quantification
Peptide stability optimization
Carboxypeptidase-resistant amide terminus
Degradation kinetics in biological matrices

Technical Documentation Hub

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24 linked technical documents
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